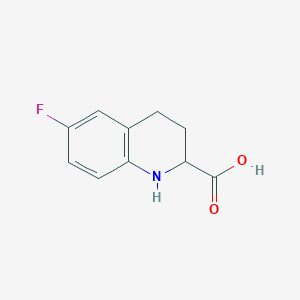
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the Doebner-Miller synthesis, starting from aniline and 4-fluoroaniline. The process includes the following steps :
N-nitrosation: Aniline or 4-fluoroaniline is treated with sodium nitrite and concentrated hydrochloric acid to form the corresponding nitroso compound.
Cyclization: The nitroso compound undergoes cyclization with trifluoroacetic anhydride at low temperatures to form the desired quinoline derivative.
Oxidation and Reduction: The intermediate is then oxidized using selenium dioxide and subsequently reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with altered electronic properties.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Selenium dioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, and halides.
Major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives with potential biological activities .
科学的研究の応用
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antineoplastic activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have significant therapeutic potential .
類似化合物との比較
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the fluorine atom in these compounds enhances their chemical stability and biological activity, making them valuable in various research and industrial applications .
特性
分子式 |
C10H10FNO2 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14) |
InChIキー |
XLQMOFIAIOGEOL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)F)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















